N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
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Description
N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of novel compounds, including those bearing a sulfamoyl moiety, for use as antimicrobial agents. These studies involve creating heterocyclic compounds suitable for this purpose, demonstrating the potential of N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide in antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Potential in Antimicrobial Activity
Further synthesis and evaluation of similar compounds have indicated their potential as antimicrobial agents. These studies include the synthesis of new thiazolidin-4-one derivatives to determine their antimicrobial activity and feasible structure-activity relationships (Baviskar, Khadabadi, & Deore, 2013).
Application in Organic Synthesis
The compound is also relevant in the field of organic synthesis. Studies on the synthesis of (+/-)-stenine involve cyclic 2-(methylthio)-5-amidofurans containing tethered unsaturation, highlighting the broader applications of such compounds in creating complex organic structures (Padwa & Ginn, 2005).
Antiexudative Activity
Research into pyrolin derivatives of similar compounds has been linked to antiexudative activity, indicating potential medical applications beyond antimicrobial properties (Chalenko et al., 2019).
Characterization and Theoretical Studies
Characterization and theoretical studies of compounds bearing furan-2ylmethylene groups have been conducted to understand their properties better, crucial for further development in pharmaceutical and chemical research (Demir et al., 2016).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-8-24-20(26)18-15-7-6-13(2)10-16(15)29-19(18)23-21(24)28-12-17(25)22-11-14-5-4-9-27-14/h3-5,9,13H,1,6-8,10-12H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSFIDXGGHFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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